
AP26113
Descripción general
Descripción
Este compuesto ha demostrado una eficacia significativa en la superación de la resistencia a crizotnib, un inhibidor de ALK de primera generación, particularmente en casos que involucran la mutación L1196M . ALK-IN-1 se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPNP) que es positivo para reordenamientos de ALK .
Métodos De Preparación
La síntesis de ALK-IN-1 implica varios pasos, comenzando con la preparación de intermedios clave. Los métodos de producción industrial para ALK-IN-1 están optimizados para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .
Análisis De Reacciones Químicas
ALK-IN-1 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales unidos al núcleo de pirimidina.
Reducción: Se utiliza para convertir ciertos grupos funcionales a sus formas reducidas.
Sustitución: Comúnmente implica el reemplazo de átomos de hidrógeno con otros grupos funcionales para mejorar la eficacia del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de ALK-IN-1 con propiedades farmacológicas mejoradas .
Aplicaciones Científicas De Investigación
Phase 1/2 Trials
AP26113 has undergone extensive clinical evaluation in phase 1/2 trials to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The trials have included patients with advanced malignancies across various histologies who are refractory to available therapies. Results from these trials indicate that this compound demonstrates significant anti-tumor activity in patients with ALK-positive NSCLC and other malignancies .
Resistance Mechanisms
Research has identified several mechanisms through which tumors can develop resistance to this compound. In preclinical models, resistant cell lines exhibited mutations in the ALK kinase domain, leading to increased IC50 values compared to parental lines. Notably, mutations such as F1174V and L1196M have been implicated in conferring resistance to this compound . Understanding these mechanisms is critical for developing second-line therapies and managing relapses effectively.
Case Studies
-
Anaplastic Large Cell Lymphoma (ALCL) :
A study focused on ALCL model systems demonstrated that this compound could effectively inhibit NPM-ALK-driven tumor growth. However, resistant cell lines showed significant overexpression of NPM-ALK or mutations within the ALK domain. This highlights the need for ongoing monitoring of resistance patterns in clinical settings . -
Non-Small Cell Lung Cancer (NSCLC) :
In patients with ALK-positive NSCLC who had previously failed crizotinib therapy, this compound showed promising results in shrinking tumors and improving progression-free survival rates. The drug's ability to target both ALK and EGFR mutations makes it a valuable option for patients with complex mutation profiles .
Comparative Data Table
Characteristic | This compound (Brigatinib) | Crizotinib |
---|---|---|
Target | ALK, EGFR | ALK |
Administration | Oral | Oral |
Resistance Mechanisms | Mutations in ALK domain | Mutations in ALK domain |
Clinical Efficacy | High response rates in NSCLC | Limited by rapid resistance |
Current Status | Approved for use in NSCLC | Approved but often ineffective due to resistance |
Mecanismo De Acción
ALK-IN-1 ejerce sus efectos inhibiendo la actividad de ALK, una tirosina quinasa receptora involucrada en el crecimiento y la supervivencia celular . El compuesto se une al sitio de unión de ATP de ALK, evitando su fosforilación y la posterior activación de las vías de señalización aguas abajo como STAT3 y AKT . Esta inhibición conduce a una reducción de la viabilidad y el crecimiento de las células tumorales .
Comparación Con Compuestos Similares
ALK-IN-1 se compara con otros inhibidores de ALK como crizotnib, ceritinib, alectinib, brigatinib y lorlatinib . Si bien todos estos compuestos se dirigen a ALK, ALK-IN-1 es único en su capacidad para superar las mutaciones de resistencia como L1196M . Esto lo convierte en una opción valiosa para los pacientes que han desarrollado resistencia a los inhibidores de primera generación .
Compuestos similares incluyen:
Crizotinib: Inhibidor de ALK de primera generación.
Ceritinib: Inhibidor de ALK de segunda generación con mayor eficacia.
Alectinib: Conocido por su alta selectividad y potencia.
Brigatinib: Eficaz contra una amplia gama de mutaciones de ALK.
Lorlatinib: Inhibidor de tercera generación con actividad contra múltiples mutaciones de resistencia.
Actividad Biológica
AP26113, now known as brigatinib, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical trials, and preclinical findings.
Brigatinib is characterized by a dimethylphosphine oxide group and is constructed around a bisanilinopyrimidine scaffold. Its primary mechanism involves the inhibition of ALK kinase activity, which is crucial for the proliferation of ALK-rearranged tumors. The compound has demonstrated significant potency against various ALK mutations, with an IC50 value of approximately 0.6 nmol/L for the wild-type ALK and similar values for several mutant variants, including G1202R .
In Vitro Activity
Brigatinib's selectivity was assessed through screening against a panel of 289 kinases. It inhibited several additional kinases with IC50 values under 10 nmol/L, including ROS1 (IC50 = 1.9 nmol/L) and FLT3 (IC50 = 2.1 nmol/L). Importantly, it showed minimal activity against non-ALK-expressing cell lines, with IC50 values exceeding 1,000 nmol/L .
Table 1: In Vitro Kinase Inhibition Profile of Brigatinib
Kinase Target | IC50 (nmol/L) |
---|---|
ALK | 0.6 |
ROS1 | 1.9 |
FLT3 | 2.1 |
IGF-1R | 38 |
Insulin Receptor | 262 |
In Vivo Efficacy
In preclinical studies, brigatinib exhibited dose-dependent antitumor effects in mouse models bearing xenografts of ALK-rearranged tumors. Notably, near-complete tumor regression was observed at doses of 50 and 100 mg/kg . The efficacy was further supported by studies showing that brigatinib maintained activity against crizotinib-resistant models, highlighting its potential as a second-line treatment option .
Clinical Trials and Findings
Brigatinib has been evaluated in several clinical trials, including the pivotal phase III ALTA-1L trial, which compared brigatinib to crizotinib in treatment-naive patients with ALK-positive NSCLC. The trial reported significant improvements in progression-free survival (PFS) for brigatinib over crizotinib (HR = 0.49; p < .001), with median PFS rates of 16.3 months versus 9.3 months for crizotinib .
Table 2: Summary of Key Clinical Trial Results
Study | Treatment Comparison | Median PFS (months) | Hazard Ratio (HR) | p-value |
---|---|---|---|---|
ALTA-1L | Brigatinib vs Crizotinib | 16.3 vs 9.3 | 0.49 | < .001 |
Phase I/II Trial | Brigatinib in Crizotinib-Refractory Patients | Not specified | Not specified | Not specified |
Safety Profile
The safety profile of brigatinib has been generally favorable, with early-onset adverse effects such as nausea and fatigue being manageable. Notably, it has shown effectiveness in patients with brain metastases, achieving a non-progression probability at two years significantly higher than crizotinib .
Propiedades
IUPAC Name |
5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSPTSBIQCAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN6O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725416 | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197958-12-5 | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197958-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197958125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-N2-(4-(4-(DIMETHYLAMINO)-1-PIPERIDINYL)-2-METHOXYPHENYL)-N4-(2-(DIMETHYLPHOSPHINYL)PHENYL)-2,4-PYRIMIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DGD69C6PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.